Product packaging for Stiborane(Cat. No.:)

Stiborane

Cat. No.: B1235608
M. Wt: 126.8 g/mol
InChI Key: QGKXPQUVEJEHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stiborane refers to a class of organoantimony compounds in which the antimony center is in the +5 oxidation state and is pentacoordinate . The parent, unsubstituted compound is SbH₅ . These compounds are significant in modern main group chemistry due to the tunable Lewis acidity of the antimony(V) center, making them valuable for applications in catalysis and as pnictogen bond donors . The Lewis acidity can be enhanced by introducing electron-withdrawing organic substituents or by oxidizing a trivalent stibine precursor to a pentavalent this compound . For instance, the oxidation of a stibine-functionalized indazol-3-ylidene gold chloride complex with o-chloranil yields a tetrachlorocatecholatothis compound, which exhibits a Au→Sb pnictogen bonding interaction that enhances its catalytic activity in the cyclization of N-propargyl-4-fluorobenzamide . Stiboranes are also investigated for their ability to capture anions, such as fluoride, driven by the intrinsically elevated Lewis acidic properties of the antimony atom . Furthermore, their role in supramolecular chemistry and as components in donor-acceptor complexes, such as phosphine-stiborane systems, is an active area of research that explores intramolecular interactions and their influence on structure and reactivity . Stiboranes are typically synthesized through the oxidation of stibines (Sb(III)) with reagents like chlorine or o-chloranil, or from the reaction of antimony halides with organolithium or Grignard reagents . This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5S B1235608 Stiborane

Properties

Molecular Formula

H5S

Molecular Weight

126.8 g/mol

IUPAC Name

λ5-stibane

InChI

InChI=1S/Sb.5H

InChI Key

QGKXPQUVEJEHQI-UHFFFAOYSA-N

Canonical SMILES

[SbH5]

Origin of Product

United States

Theoretical and Computational Chemistry of Stiborane Systems

Quantum Chemical Approaches to Stiborane (SbH₃) Electronic Structure

Quantum chemical methods, including ab initio and Density Functional Theory (DFT), are indispensable tools for probing the electronic structure of molecules like this compound. These approaches allow for the calculation of various molecular properties from first principles, without relying on experimental data.

Ab Initio and Density Functional Theory (DFT) Studies on SbH₃

Ab initio methods, derived directly from quantum mechanics without empirical parameters, and Density Functional Theory (DFT), which approximates the electron density to calculate energy, have been widely applied to study the electronic structure of SbH₃. These methods are used to calculate properties such as molecular geometries, vibrational frequencies, and electronic energy levels. For instance, ab initio electronic structure calculations, often within the framework of DFT, allow for the prediction and calculation of material behavior based on quantum mechanical considerations unlp.edu.arstackexchange.com. Highly correlated ab initio methods, such as coupled cluster theory with large basis sets (e.g., CCSD(T)/aug-cc-pVQZ), are employed to provide theoretical benchmark data for electronic states and potential energy surfaces mpg.de. DFT is commonly referred to as an ab initio method in the context of computational materials science, as it allows for the prediction of material behavior from first principles stackexchange.com. While in principle exact, practical DFT calculations utilize approximated functionals, necessitating comparison with experimental data or high-level wavefunction methods stackexchange.com.

Theoretical studies based on refined ab initio potential energy surfaces and new dipole moment surfaces, obtained at the coupled cluster CCSD(T) level, have been reported for the stibine (B1205547) isotopologue ¹²¹SbH₃. These calculations provide improved theoretical vibrational energies and simulations of rovibrational spectra, which are compared with experimental data to validate the ab initio surfaces and computational methods researchgate.net.

Relativistic Effects in this compound Bonding Theory

Given the presence of the heavy antimony atom, relativistic effects play a significant role in the electronic structure and bonding of this compound. Relativistic quantum theory dictates that the spin of an electron is coupled with its spatial motion, an effect known as spin-orbit coupling (SOC) arxiv.org. This coupling can influence electronic bands, symmetry, and chemical bonding, particularly in systems containing heavy elements arxiv.org.

Studies have shown that relativistic spin-orbit coupling influences atomic electronegativity, affecting the ability of a heavy atom like antimony to attract electrons from its neighbors ceitec.eu. This electron rearrangement impacts interatomic distances and molecular properties ceitec.eu. Relativistic effects on chemical bonds between atoms have been indicated previously, and systematic studies provide interpretations of these effects across the periodic table ceitec.eu. Relativistic effects should be considered in heavy-element systems to understand the nature of bonding ceitec.eu. Computational and analytical methods are used to study relativistic effects in chemical bonding and spectroscopic properties of molecules containing very heavy atoms amazon.comwiley.com. The influence of spin-orbit interaction on chemical bonds has been analyzed using density-functional-theory calculations, showing that it can contract or expand material volume, with noticeable changes observed for elements like Au, Tl, I, Bi, Po, and Hg arxiv.org. The nature of this effect in diatomic molecules, based on the tight-binding model, lies in the angular rearrangement of bonding and antibonding orbitals introduced by spin-orbit coupling arxiv.org.

Potential Energy Surfaces and Vibrational Analyses of this compound

Potential energy surfaces (PES) are crucial for understanding the dynamics and reactivity of molecules. They map the energy of a molecular system as a function of its geometry. Vibrational analysis, which studies the normal modes of vibration, provides insights into the molecular structure and can be used to validate calculated potential energy surfaces.

For this compound, ab initio-based studies have utilized refined potential energy surfaces and new dipole moment surfaces to calculate vibrational energies and simulate rovibrational spectra researchgate.net. The program TROVE (Theoretical ROtation-Vibration Energies) is a computational method used for calculating rovibrational energies and simulating spectra of molecules in isolated electronic states based on ab initio surfaces researchgate.net. Potential energy surfaces of compounds can feature distinct minima, which are important for understanding different conformers or stable structures escholarship.orguni-tuebingen.de. Vibrational analysis is often performed in conjunction with PES calculations to confirm assignments of vibrational modes and determine frequencies unige.chresearchgate.net. Full-dimensional ab initio potential energy surfaces have been reported for other systems, and these surfaces are used in vibrational analysis programs like MULTIMODE to calculate vibrational energy levels researchgate.netmdpi.com.

Computational Probing of Substituted this compound Reactivity and Bonding

Computational methods are also vital for investigating the reactivity and bonding characteristics of substituted stiboranes (organostiboranes), where one or more hydrogen atoms are replaced by organic groups. These studies often focus on understanding the nature of interactions within these molecules and elucidating reaction mechanisms.

Analysis of Donor-Acceptor Interactions in Organostiboranes

Organostiboranes can exhibit complex bonding situations, including donor-acceptor interactions. Computational chemistry provides tools to analyze these interactions, such as Natural Bond Orbital (NBO) analysis. NBO analysis can reveal the donation of electron density from donor orbitals to acceptor orbitals, quantifying the strength of these interactions acs.org.

In carbene-stiborane-gold complexes, computational investigations using the NBO method have revealed differences in Au-Sb interactions, showing donation from a gold lone pair to an Sb-C σ* orbital and from an antimony lone pair to a Au-C σ* orbital acs.org. This highlights the ambiphilic character of the trivalent antimony center, acting as both a Lewis acid and a base acs.org. Structural analysis of a this compound derivative in a gold complex suggests a distorted square pyramidal coordination environment around antimony, with a long donor-acceptor (pnictogen) Au → Sb bonding interaction probed computationally acs.org. This interaction is also linked to enhanced catalytic activity acs.org. Computational studies on donor-acceptor molecules, although not specifically stiboranes in all cases, demonstrate the use of computational techniques to investigate non-covalent interactions and their influence on molecular properties nih.govwardresearchlab.comresearchgate.netchemrxiv.org. These studies often involve analyzing charge transfer states and the impact of molecular architecture on functional properties nih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms involving stiboranes. By calculating the energies of reactants, transition states, and products, computational methods can map out reaction pathways and identify key intermediates and transition structures.

Computational models can generate data for various time steps throughout a process and can be used to study the reaction mechanisms and pathways mdpi.com. Examining stationary points on the potential energy surface, such as reactants, transition states, and products, is a common approach to investigate reaction mechanisms computationally smu.edu. Further insight can be gained by examining the intrinsic reaction coordinate (IRC) path connecting these stationary points, which delineates the energetics along the reaction pathway smu.edu. Computational modeling and X-ray crystallography can confirm the positioning of groups in coordination sites within this compound complexes researchgate.net. While computational methods are widely used to predict reaction pathways and energies, their usefulness can depend on the complexity of the reaction and the accuracy of the models employed acs.org. The transition from simple models to more realistic "operando" models that account for environmental effects is an active area of development in computational catalysis rsc.org.

Molecular Orbital and Natural Bond Orbital (NBO) Analysis in this compound Derivatives

Theoretical and computational methods, particularly Molecular Orbital (MO) and Natural Bond Orbital (NBO) analysis, are valuable tools for understanding the electronic structure, bonding, and reactivity of this compound derivatives. These methods provide insights into the distribution of electron density, the nature of chemical bonds, and donor-acceptor interactions within these molecules.

Molecular Orbital theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions, resulting in molecular orbitals that can extend over all atoms. Bonding molecular orbitals, typically lower in energy, have high electron density between nuclei, contributing to molecular stability. Conversely, antibonding molecular orbitals, higher in energy, possess nodes of low electron density that can decrease stability. pearson.compressbooks.publibretexts.org

Natural Bond Orbital (NBO) analysis is a quantum chemical method that transforms delocalized molecular orbitals into localized orbitals, providing a picture that aligns with the Lewis structure concept of two-center bonds and lone pairs. numberanalytics.comuni-muenchen.de This analysis is particularly effective in studying intramolecular and intermolecular bonding interactions, charge transfer, and hyperconjugative interactions. taylorandfrancis.comresearchgate.netresearchgate.net The second-order perturbation theory analysis within the NBO framework quantifies the strength of donor-acceptor interactions between occupied Lewis-type NBOs (like bonding or lone pair orbitals) and formally unoccupied non-Lewis NBOs (like antibonding or Rydberg orbitals). taylorandfrancis.comresearchgate.net The stabilization energy (E(2)) associated with these interactions indicates the extent of charge delocalization and its contribution to molecular stability. taylorandfrancis.com

Computational studies on this compound derivatives have utilized NBO analysis to probe specific interactions. For instance, in a carbene-stiborane-gold complex, NBO analysis revealed differences in the gold-antimony interaction. Second-order perturbation theory indicated donor interactions from a gold lone pair to an Sb–C σ* orbital and from an antimony lone pair to a Au–C σ* orbital. These interactions highlight the ambiphilic nature of the trivalent antimony center, acting as both a Lewis acid and base. acs.orgnih.gov The energy values associated with these interactions provide quantitative data on their significance. For example, in one complex (compound 4), the donation from a gold lone pair to an Sb–C σ* orbital was calculated to have an energy of 4.39 kcal mol–1, while the donation from an antimony lone pair to a Au–C σ* orbital was 3.67 kcal mol–1. acs.orgnih.gov

Table 1: Selected Donor-Acceptor Interactions in a Carbene-Stiborane-Gold Complex (Compound 4)

Donor NBOAcceptor NBOE(2) (kcal mol–1)
Au lone pairSb–C σ4.39
Antimony lone pairAu–C σ3.67

Note: Data extracted from computational analysis of compound 4 in a carbene-stiborane-gold complex. acs.orgnih.gov

Further detailed research findings in the literature explore these concepts in various this compound systems, providing a deeper understanding of their electronic behavior through rigorous computational approaches like MO and NBO analysis.

Advanced Synthetic Methodologies for Stiborane Derivatives

Strategies for the Preparation of Kinetically Stabilized Stiboranes

The inherent reactivity of some stiborane species, particularly those with polar or unsaturated bonds, often necessitates stabilization to prevent decomposition or self-association. Kinetic stabilization is a key strategy employed to achieve this, primarily through the introduction of bulky substituents around the antimony center. This steric protection hinders unwanted intermolecular reactions, allowing for the isolation and study of otherwise transient species.

Research has shown that installing sufficiently bulky substituents on the antimony center can prevent both the self-association of monomers and the expansion of the coordination sphere. nih.govnih.gov This approach is particularly attractive as it can enable access to unperturbed bonds. nih.gov For instance, the kinetic stabilization afforded by bulky aryl substituents like 2,6-diisopropylphenyl (Dipp) has been successfully utilized in preparing the first unperturbed monomeric stibine (B1205547) oxide, Dipp₃SbO. nih.govnih.gov This compound exists as a bench-stable, crystalline solid, allowing for the investigation of the bonding and reactivity of the stiboryl group within an isolable molecule. nih.govnih.gov Similarly, bulky mesityl (Mes) groups on Mes₃Sb can prevent polymerization upon treatment with H₂O₂, although they may not prevent coordination sphere expansion, leading to the formation of stiboranes like trans-Sb(OH)₂Mes₃. nih.gov

While steric protection is effective in hindering self-association reactions, appropriately selected bulky substituents can also contribute significant attractive London dispersion interactions, which can provide a driving force toward self-association in some cases. nih.gov Despite this, the kinetic stabilization approach has proven valuable in unlocking the reactivity of highly reactive main-group species. nih.govnih.gov

Synthesis of Organoantimony(V) Stiboranes via Oxidation Pathways

Organoantimony(V) stiboranes, featuring antimony in the +V oxidation state, are commonly synthesized through the oxidation of tricoordinate antimony(III) compounds, known as stibines. nih.gov This oxidation can be achieved using various reagents and pathways.

Oxidative Addition Reactions in this compound Synthesis

Oxidative addition is a fundamental process in organometallic chemistry involving the addition of a substrate to a metal center, resulting in an increase in both the coordination number and the oxidation state of the metal. In the context of this compound synthesis, oxidative addition reactions often involve the reaction of stibines with various substrates.

Stibines typically react through oxidative addition, for example, with halogens (R₃Sb + X₂ → R₃SbX₂) or oxygen (R₃Sb + O₂ → R₃SbO). nih.gov The reaction of triphenylstibine (SbPh₃) with chlorine yields triphenylantimony (B1630391) dichloride (Ph₃SbCl₂), a pentacoordinate Sb(V) this compound. X-ray crystallography has confirmed that dichlorostiboranes of this type feature pentacoordinate Sb(V) with trans-diaxial chloride ligands. nih.gov

Beyond simple oxidative addition of halogens or chalcogens, more complex oxidative addition processes can be involved. For instance, a monomeric stibine oxide like Mes₃SbO has been shown to formally add E–Cl bonds (where E = Ge, Si, C) across the unsaturated stiboryl group, forming 5-coordinate stiboranes. nih.gov This highlights the ability of the stiboryl group to engage in oxidative addition chemistry across its polar bond.

Oxidative addition can also occur across Sb-H and Sb-Sb bonds, particularly in reactions involving metal clusters.

Halogenation and Chalcogenation Routes to Stiboranes

Halogenation and chalcogenation are direct and widely used methods for synthesizing stiboranes from stibines. The reaction of a stibine with a halogen (e.g., Cl₂, Br₂) leads to the formation of dihalostiboranes. nih.gov

For example, the reaction of triphenylstibine with chlorine produces triphenylantimony dichloride. This type of reaction involves the formal oxidative addition of the halogen molecule across the Sb(III) center, increasing the oxidation state to Sb(V) and the coordination number to five.

Chalcogenation routes typically involve the reaction of stibines with sources of oxygen, sulfur, or selenium, leading to stibine chalcogenides, which can be considered a type of this compound or precursors to stiboranes, particularly in the case of stibine oxides (R₃SbO). While phosphine (B1218219) oxides and arsine oxides are generally stable monomers, stibine oxides tend to form dimers or polymers due to the highly polarized Sbδ⁺–Oδ⁻ bond and the propensity of antimony to expand its coordination sphere. nih.govnih.govnih.gov However, as discussed in Section 3.1, kinetic stabilization with bulky substituents can enable the isolation of monomeric stibine oxides like Dipp₃SbO. nih.govnih.gov

Oxidation of ferrocene-based stibines with oxidants such as o-chloranil has been shown to yield the corresponding stiboranes. This method has been applied to the synthesis of ferrocene-based phosphine chalcogenide-stiboranes.

Ligand Design and Precursor Synthesis for this compound Complexes

Stiboranes and their stibine precursors are utilized as ligands in coordination chemistry, forming complexes with various metal centers. The design of these ligands and the synthesis of their precursors are crucial for tuning the properties and reactivity of the resulting complexes.

Precursors to this compound ligands are often synthesized by reacting antimony halides, such as antimony trichloride (B1173362) (SbCl₃), with organolithium or Grignard reagents, leading to the formation of organoantimony(III) compounds (stibines) of the form R₃Sb. nih.gov

Ligand design plays a significant role in the stability and coordination behavior of this compound complexes. This includes incorporating the antimony center into polydentate ligands or utilizing specific structural motifs.

Ferrocene-Based this compound Ligands

Ferrocene-based ligands incorporating antimony have gained attention, particularly those featuring stibine and this compound moieties. These ligands can act as versatile components in coordination chemistry and catalysis.

The synthesis of ferrocene-based this compound ligands often involves the oxidation of the corresponding ferrocene-based stibines. For instance, 1-(diphenylphosphino)-1'-(diphenylstibino)ferrocene (Ph₂PfcSbPh₂, where fc = ferrocene-1,1'-diyl) can be converted to its this compound derivatives by oxidation with reagents like o-chloranil. This oxidation can lead to phosphine-stiboranes and phosphine chalcogenide-stiboranes.

Studies on these ferrocene-based systems have investigated intramolecular donor-acceptor interactions between the phosphorus and antimony centers, which are influenced by the oxidation state of antimony and the presence of polarized bonds like P=O.

Bulky Substituent Effects in this compound Stabilization

As discussed in Section 3.1, bulky substituents are vital for the kinetic stabilization of reactive this compound species. Their influence extends to controlling the coordination environment and preventing unwanted side reactions in the synthesis of stiboranes and their complexes.

The use of bulky groups like 2,6-diisopropylphenyl (Dipp) and mesityl (Mes) can prevent self-association and coordination sphere expansion around the antimony center. nih.govnih.govnih.govnih.gov This is particularly important for stabilizing species with polar Sb-ligand bonds, such as stibine oxides. nih.gov

Bulky substituents can also influence the steric environment around the antimony center in this compound complexes, affecting their structure and reactivity. For example, in some ferrocene-based stiboranes, the increased steric bulk of the antimony substituent can lead to more open conformations of the ferrocene (B1249389) unit. The size of substituents can impact the favorability of certain reaction pathways due to steric hindrance.

The strategic placement and size of bulky substituents are therefore critical considerations in the design and synthesis of stable and reactive this compound derivatives and their complexes.

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compound (H₅Sb)6326778
Tetraphenylantimony(V) Bromide2734137
Dichloro(trifluoro)this compound98884
Triphenylstibine (Sb(C₆H₅)₃)11777
1,1'-Bis(diphenylphosphino)ferrocene (dppf)635956
Dipp₃SbO (Dipp = 2,6-diisopropylphenyl)Not Available
trans-Sb(OH)₂Mes₃ (Mes = mesityl)Not Available
1-(diphenylphosphino)-1'-(diphenylstibino)ferroceneNot Available
Ph₂P(E)fcSbPh₂ (E = O, S, Se, fc = ferrocene-1,1'-diyl)Not Available
Ph₂P(E)fcSb(O₂C₆Cl₄)Ph₂ (E = O, S, Se)Not Available
Sb(C₆F₅)₃(O₂C₆Cl₄)Not Available
4-diphenylstibino-1-methyl-1H-indazoleNot Available
o-C₆H₄(PPh₂)(SbPh₂(O₂C₆Cl₄))Not Available

Detailed Research Findings: Examples of this compound Synthesis and Properties

Here are some detailed research findings related to this compound synthesis and properties, based on the search results:

Synthesis of Dipp₃SbO: Treatment of the sterically encumbered stibine Dipp₃Sb with iodosobenzene (B1197198) afforded the monomeric stibine oxide Dipp₃SbO as a bench-stable, crystalline solid. nih.govnih.gov This synthesis highlights the effectiveness of kinetic stabilization using bulky Dipp groups in isolating a monomeric stibine oxide, a species that is typically polymeric. nih.govnih.gov Molecular orbital analysis of Dipp₃SbO revealed a highly polarized Sb-O bond with a large contribution from an O-centered lone pair in the HOMO and a significant contribution from the Sb-O σ* antibonding orbital in the LUMO. nih.gov

Synthesis of Ferrocene-Based Stiboranes: 1-(diphenylphosphino)-1'-(diphenylstibino)ferrocene (Ph₂PfcSbPh₂) can be synthesized and subsequently oxidized to the corresponding stiboranes using oxidants like o-chloranil. The oxidation of Ph₂PfcSbPh₂ with o-chloranil in the presence of water yielded a phosphine chalcogenide-stiborane derivative, Ph₂P(O)fcSb(O₂C₆Cl₄)Ph₂, as the main product. This demonstrates a route to access ferrocene ligands featuring both phosphine oxide and this compound moieties.

Reactivity of Stiboranes: Stiboranes can act as Lewis acidic species. The oxidation of a stibine moiety into a this compound unit can trigger intramolecular donor-acceptor interactions, such as P→Sb and P=O→Sb interactions in ferrocene-based systems. These interactions have been confirmed by NMR spectroscopy and DFT calculations.

In Situ Generation and Reactivity Studies of Transient this compound Species

The study of this compound chemistry often involves species that are highly reactive or unstable, necessitating their generation and characterization in situ. These transient stiboranes play crucial roles as intermediates in various chemical transformations, exhibiting unique reactivity profiles distinct from their more stable counterparts. Research in this area focuses on developing methods for their fleeting existence within reaction mixtures and probing their subsequent reactions.

One notable example of in situ generation and reactivity involves (tropon-2-ylimino)pnictoranes, including the this compound derivative (RN=SbPh3, R = tropon-2-yl). These compounds are prepared by the reaction of 2-aminotropone with triphenylantimony dichloride (Ph3SbCl2) in the presence of a base, such as potassium tert-butoxide (Bu tOK). rsc.orgrsc.org While the arsorane (B1242755) analogue (M=As) can be isolated as a stable crystalline solid, the this compound (M=Sb) and bismuthorane (B1254471) (M=Bi) derivatives are moisture-sensitive and are typically generated in situ for reactivity studies. rsc.org The formation of the this compound has been confirmed using 1H NMR spectroscopy in deuterated benzene (B151609) (C6D6). rsc.org

Studies on the reactivity of these in situ-generated iminostiboranes have demonstrated their utility in reactions with heterocumulenes, including carbon disulfide, phenyl isothiocyanate, phenyl isocyanate, and diphenylcarbodiimide. These reactions proceed via aza-Wittig type processes followed by electrocyclization or formal [8+2] cycloaddition, leading to the formation of cyclohepta-annulated heterocycles, such as 2H-cycloheptaoxazol-2-one derivatives. rsc.org The reaction of the in situ-generated this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) also yields dimethyl cyclohepta[b]pyrrole-2 derivatives. rsc.org The moisture sensitivity and decreased thermal stability of these iminopnictoranes increase down the group, with the this compound being less stable than the arsorane but more stable than the bismuthorane. rsc.orgrsc.org

Transient this compound species have also been implicated in reactions involving the oxidation of phosphinostibines. For instance, the oxidation of a ferrocene phosphinostibine with o-chloranil can lead to the formation of stiboranes. rsc.orgacs.org An unstable intermediate, Cy2P(O2C6Cl4)fcSbPh2(O2C6Cl4), has been observed, which readily undergoes hydrolysis to form a phosphine oxide. rsc.org This highlights the transient nature and susceptibility to hydrolysis of certain this compound intermediates formed during oxidative processes.

Furthermore, the reaction of a sterically accessible monomeric stibine oxide, Mes3SbO, with organotetrel(IV) halides (such as GeMe3Cl, SiMe3Cl, and CPh3Cl) results in the formation of 5-coordinate stiboranes in situ. acs.org This process involves the formal 1,2-addition of the E-Cl bond (where E is the tetrel element or carbon) across the stiboryl (Sb=O) double bond of the stibine oxide. acs.org The resulting stiboranes exhibit biphilic reactivity, capable of activating challenging bonds like C-F and Si-F. acs.org The formation of these stiboranes involves both the Lewis basic oxygen atom and the Lewis acidic antimony atom of the stibine oxide. acs.org

The transient formation of [BX3(SbPh3)] species (where X = Br, I) has been observed in situ via 11B NMR spectroscopy upon reaction of BBr3 or BI3 with SbPh3. soton.ac.uk These species decompose rapidly, undergoing scrambling of substituents between boron and antimony. soton.ac.uk This illustrates the transient nature of certain adducts formed between Lewis acids and stibines, which can be considered as transient this compound-like species or precursors to stiboranes.

These examples demonstrate that while many stiboranes are stable and isolable, the study of transient this compound species generated in situ is crucial for understanding their fundamental reactivity and their roles as intermediates in complex reaction pathways. Spectroscopic techniques, particularly NMR spectroscopy, are essential tools for detecting and characterizing these short-lived species.

Table 1: Selected Examples of In Situ Generated Transient this compound Species and Their Reactivity

PrecursorsIn Situ Generated Species (Proposed)ConditionsObserved Reactivity / FateKey Detection MethodSource
2-aminotropone, Ph3SbCl2, Bu tOK(Tropon-2-ylimino)this compound (RN=SbPh3)Benzene, rt, 5-10 minReaction with heterocumulenes and DMAD to form heteroazulenes; Moisture-sensitive.1H NMR (in C6D6) rsc.orgrsc.org
Phosphinostibine, o-chloranilCy2P(O2C6Cl4)fcSbPh2(O2C6Cl4)DichloromethaneUndergoes facile hydrolysis to phosphine oxide.Implied by product analysis rsc.org
Mes3SbO, Organotetrel(IV) halides (e.g., GeMe3Cl)5-coordinate this compoundNot explicitly detailed in snippetBiphilic reactivity, activates C-F and Si-F bonds; 1,2-addition across Sb=O bond.Not explicitly detailed in snippet acs.org
BBr3 or BI3, SbPh3[BX3(SbPh3)] (X = Br, I)Solution phaseRapid decomposition with substituent scrambling.11B NMR soton.ac.uk

Structural Elucidation and Bonding Analysis in Stiborane Derivatives

Single-Crystal X-ray Diffraction Studies of Organostiborane Complexes

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for unequivocally determining the three-dimensional arrangement of atoms within a crystalline material, providing precise data on atomic positions, bond lengths, and bond angles. creative-biostructure.comncl.ac.ukuni-mainz.de This method has been widely applied to organothis compound complexes to elucidate their solid-state structures. wikidata.orgamericanelements.comrsc.orgrsc.orgnih.govacs.orgchinesechemsoc.orgresearchgate.netnepjol.infoacs.orgnih.gov

Coordination Geometries at the Antimony(V) Center

Antimony(V) centers in this compound derivatives commonly exhibit five-coordinate geometries. The two most prevalent idealized geometries observed are trigonal bipyramidal (TBP) and square pyramidal (SP). americanelements.comnih.goviupac.org However, in many this compound complexes, the observed geometries are distorted versions of these ideal structures. The extent of distortion can be quantified using parameters such as the τ index, where τ = 0 corresponds to an ideal square pyramid and τ = 1 corresponds to an ideal trigonal bipyramid. acs.orgnih.govsci-hub.se

Studies have shown that both distorted square pyramidal and trigonal bipyramidal geometries are readily accessible for pentavalent antimony centers in the solid state, and the specific geometry adopted can be influenced by factors such as ligand steric effects and crystal packing forces. sci-hub.se For instance, structural analysis of certain this compound complexes has indicated a distorted square pyramidal coordination environment around the antimony center. acs.orgresearchgate.net

Intramolecular Donor–Acceptor Interactions in Stiboranes (P→Sb, P=O→Sb, Au→Sb)

One common type of interaction observed is between a phosphorus donor and the antimony acceptor, denoted as P→Sb. americanelements.comresearchgate.netacs.orgnih.govresearchgate.netnih.gov These interactions are particularly noted in molecules featuring both phosphine (B1218219) and this compound moieties. The oxidation of a stibine (B1205547) moiety to a this compound increases the Lewis acidity of the antimony atom, triggering or strengthening such P→Sb interactions. researchgate.netacs.orgnih.govresearchgate.netnih.gov The P···Sb distances in these interactions are typically shorter than the sum of the van der Waals radii but longer than the sum of the covalent radii, indicating a significant, albeit non-covalent, interaction. acs.orgnih.govacs.orgmdpi.com

Similarly, intramolecular P=O→Sb donor–acceptor interactions have been identified in this compound derivatives containing phosphine oxide functionalities. researchgate.netacs.orgnih.govresearchgate.netnih.gov These interactions are often found to be stronger than their P→Sb counterparts due to the polarized P=O bond. acs.orgnih.gov

Furthermore, intramolecular Au→Sb donor–acceptor interactions, sometimes described as pnictogen bonding, have been observed in complexes featuring both gold and this compound centers. acs.orgresearchgate.net Structural analysis of such complexes suggests a distorted square pyramidal environment around antimony, with the open face oriented towards the gold center, facilitating this interaction. acs.orgresearchgate.net

The strength and presence of these intramolecular interactions can be influenced by the substituents on the phosphorus and antimony atoms, as well as the oxidation state of the antimony center. researchgate.netacs.orgnih.govresearchgate.netnih.govnih.gov

Bonding Characterization in this compound Systems

Characterizing the nature of bonding in this compound systems is essential for understanding their reactivity and properties. This involves examining both non-covalent interactions and the electronic distribution within the antimony-containing bonds.

Pnictogen Bonding and Non-Covalent Interactions

Stiboranes are known to engage in pnictogen bonding, a type of non-covalent interaction involving an electron-deficient region (σ-hole) on the pnictogen atom (antimony in this case) and an electron-rich acceptor. americanelements.comrsc.orgrsc.orgchinesechemsoc.orgrsc.org These interactions are analogous to hydrogen bonding and halogen bonding, arising from anisotropic distribution of electron density around the pnictogen atom bonded to electron-withdrawing groups. rsc.orgrsc.orgchinesechemsoc.org

In this compound derivatives, pnictogen bonding can occur intramolecularly, as seen in the P→Sb and P=O→Sb interactions discussed earlier. acs.orgnih.gov It can also occur intermolecularly, influencing crystal packing and potentially playing a role in catalysis and molecular recognition. rsc.orgrsc.orgchinesechemsoc.org The strength of pnictogen bonding in stiboranes is generally greater than in corresponding stibines due to the increased Lewis acidity of the pentavalent antimony center. chinesechemsoc.orgacs.orgnih.gov

Hypervalency and Electron Density Distribution in Antimony(V) Bonds

Antimony in stiboranes is typically in the +5 oxidation state and is often described as hypervalent, meaning it appears to have more than eight valence electrons around the central atom according to the simple octet rule. acs.orgmdpi.com The bonding in hypervalent main group compounds, including stiboranes, is often rationalized using models such as the 3-center-4-electron (3c-4e) bond model, which describes electron-rich multicenter bonding. upv.es

Studies on the electron density distribution in antimony(V) compounds, often utilizing theoretical methods like Density Functional Theory (DFT) and analysis of experimental electron density maps from high-resolution X-ray diffraction data, provide insights into the nature of the bonding. rsc.orgupv.esacs.orguni-saarland.de These analyses can reveal the polarization of bonds, the extent of charge transfer, and the distribution of electron density in the valence shell of the antimony atom. rsc.orgacs.org

In hypervalent antimony(V) porphyrins, for instance, the insertion of the Sb(V) ion induces an unequal distribution of electron density, leading to intramolecular charge transfer. rsc.orgacs.org The high Lewis acidity of the Sb(V) center plays a crucial role in withdrawing electron density. rsc.org Understanding the electron density distribution helps to explain the observed geometries and the reactivity of this compound derivatives. creative-biostructure.comncl.ac.ukuni-saarland.de

Advanced Spectroscopic Characterization of Stiboranes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stiborane Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of stiboranes in solution, offering detailed information on their three-dimensional structure and dynamic processes. nih.gov

The analysis of chemical shifts and coupling constants from various nuclei provides a comprehensive picture of the electronic environment within a this compound molecule. mdpi.comhuji.ac.il

³¹P NMR: In stiboranes featuring a phosphorus-containing group, ³¹P NMR is particularly sensitive to changes at the antimony center. The oxidation of a stibine (B1205547) (Sb(III)) to a this compound (Sb(V)) induces a significant downfield shift (deshielding) in the ³¹P NMR signal. nih.gov This is attributed to the increased electron-withdrawing nature of the this compound moiety compared to the parent stibine. acs.org This effect is a reliable diagnostic marker for the successful formation of the Sb(V) center.

Table 1: Comparison of ³¹P NMR Chemical Shifts (δP) upon Oxidation of Ferrocenyl Phosphinostibines to Stiboranes

Compound PairStibine (Sb(III)) δP (ppm)This compound (Sb(V)) δP (ppm)Change (ΔδP) (ppm)
3 vs. 1 Stibine 1This compound 3+34.3
3O vs. 1O Phosphine (B1218219) Oxide 1OPhosphine Oxide 3O+9.8
1·BH₃ vs. 3·BH₃ Borane Adduct 1·BH₃Borane Adduct 3·BH₃-9.0
Data sourced from studies on ferrocene-based phosphinostibines and their corresponding tetrachlorocatecholatostiboranes. nih.govacs.org The deshielding effect is prominent in the phosphine and phosphine oxide, indicating a strong electronic influence from the Sb(V) center.

The conversion of a stibine to a this compound enhances the Lewis acidity of the antimony atom, which can trigger the formation of intramolecular donor-acceptor interactions, also known as pnictogen bonds. nih.govresearchgate.netacs.org NMR spectroscopy provides definitive evidence for these through-space interactions.

Key NMR signatures include:

Downfield ³¹P Chemical Shifts: As noted previously, the significant downfield shift of the ³¹P resonance in phosphinostiboranes is a primary indicator of a P→Sb interaction. nih.govnih.gov This deshielding reflects the donation of electron density from the phosphorus atom to the newly formed Lewis acidic Sb(V) center. nih.gov

Through-Space Scalar Coupling: Perhaps the most conclusive evidence comes from the observation of scalar coupling (J-coupling) between nuclei that are not directly bonded but are close in space. In certain phosphinostiboranes, the ¹³C signals of the carbon atoms attached to the antimony center show coupling to the distant ³¹P nucleus (JPC). nih.gov This coupling is absent in the parent stibine, and its appearance in the this compound provides unambiguous proof of a significant through-space P→Sb electronic interaction. nih.gov

These NMR data, often corroborated by DFT calculations, have been instrumental in confirming and characterizing P→Sb and P=O→Sb intramolecular bonds in various this compound systems. nih.govnih.govacs.org

Infrared and Raman Spectroscopy for Vibrational Modes in Stiboranes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. wikipedia.org In this compound chemistry, they are employed to identify the characteristic vibrations of the ligands and the bonds connected to the antimony atom. researchgate.net

The IR spectrum can be broadly divided into two main areas:

Functional Group Region (4000–1500 cm⁻¹): This region shows characteristic stretching vibrations for the functional groups within the ligands, such as C-H stretches from alkyl or aryl groups (typically around 3000 cm⁻¹) and C=C stretches from aromatic rings (around 1600-1450 cm⁻¹). libretexts.org

While detailed assignments can be complex, IR and Raman spectra are valuable for confirming the presence of specific ligand frameworks and for tracking changes in bonding upon the formation of the this compound.

UV-Vis Spectroscopy for Electronic Transitions in this compound Complexes

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique provides information about the electronic structure of this compound complexes.

The absorptions observed in the UV-Vis spectra of stiboranes typically arise from electronic transitions within the ligands attached to the antimony center. nih.gov Common transitions include:

π→π* transitions: These high-energy transitions are characteristic of aromatic systems, such as the phenyl or catecholate ligands often found in stiboranes. They typically result in strong absorption bands. libretexts.org

n→π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on an oxygen atom of a catecholate ligand) to an anti-bonding π* orbital. They are generally weaker in intensity than π→π* transitions. libretexts.org

The formation of a this compound from a stibine, particularly through oxidation with reagents like o-chloranil to form a tetrachlorocatecholate derivative, introduces new chromophores into the molecule. nih.gov The resulting UV-Vis spectrum is therefore a composite of the transitions within all components of the complex, and its analysis can provide insight into the electronic interplay between the Sb(V) center and its ligand sphere.

Mass Spectrometry (HRMS) for Molecular Confirmation in this compound Chemistry

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous confirmation of newly synthesized stiboranes. mdpi.com Its primary function is to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, often to within a few parts per million (ppm). nih.govlongdom.org

This capability allows for the direct determination of a molecule's elemental composition. nih.gov For a newly prepared this compound, HRMS can:

Confirm the Molecular Formula: By matching the experimentally measured accurate mass to a calculated mass, the precise elemental formula can be established, confirming that the target molecule has been formed. nih.gov

Distinguish from Reactants and Byproducts: The high resolving power of HRMS can differentiate between species with very similar nominal masses, ensuring that the detected signal corresponds to the desired this compound product. longdom.org

HRMS is therefore a crucial final step in the characterization of stiboranes, providing definitive proof of their molecular identity. mdpi.comnih.gov

Cyclic Voltammetry for Redox Properties of this compound Systems

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of chemical species. byu.edu For stiboranes containing redox-active moieties, such as a ferrocene (B1249389) unit, CV provides valuable information on how the electronic properties of the molecule are affected by the Sb(V) center. nih.govnih.gov

In these systems, the ferrocene group acts as an internal electrochemical reporter. rsc.org The potential at which the ferrocene's Fe(II)/Fe(III) couple occurs is sensitive to the electron-donating or electron-withdrawing character of its substituents. rsc.org

Key findings from CV studies of ferrocenylstiboranes include:

The oxidation of a ferrocenylstibine to the corresponding this compound makes the antimony-containing substituent significantly more electron-withdrawing.

This increased electron-withdrawing ability makes it more difficult to remove an electron from the ferrocene core.

Consequently, the oxidation potential of the ferrocene unit shifts to more positive (anodic) values in the this compound compared to the parent stibine. rsc.org

This anodic shift serves as an electrochemical confirmation of the electronic impact of the Sb(V) center on the rest of the molecule.

Table 2: First Oxidation Potentials from Cyclic Voltammetry for Ferrocenyl Stibines and Corresponding Stiboranes

CompoundRedox Potential (V vs. Fc/Fc⁺)
Phosphinostibine (3) 0.06
Phosphinothis compound (8) 0.40
Phosphine Oxide Stibine (3O) 0.22
Phosphine Oxide this compound (8O) 0.51
Phosphine Sulfide Stibine (3S) 0.17
Phosphine Sulfide this compound (8S) 0.47
Data shows the first oxidative wave, measured in CH₂Cl₂ with 0.1 M Bu₄N[PF₆] at a scan rate of 100 mV s⁻¹. The consistent shift to more positive potentials upon conversion to the this compound (e.g., 3 to 8) highlights the electron-withdrawing nature of the this compound moiety. rsc.org

Reactivity Profiles of Organoantimony V Stiboranes

Lewis Acidity of Stiboranes and Anion Binding Phenomena

The Lewis acidity of stiboranes is a defining characteristic, primarily arising from a low-lying, antimony-centered orbital that can accept electron density. nih.gov This property is significantly more pronounced in pentavalent stiboranes compared to their trivalent stibine (B1205547) precursors. mdpi.comnih.gov The oxidation from Sb(III) to Sb(V) enhances Lewis acidity by lowering the energy of the σ* orbitals and creating more positive regions on the antimony surface, known as σ-holes, which are favorable for interacting with Lewis bases. mdpi.comnih.govsoton.ac.uk This enhanced acidity allows stiboranes to engage effectively with various anions and basic substrates, even in the presence of water. soton.ac.uk

Fluoride Anion Receptivity and Binding Affinities

Stiboranes exhibit a strong affinity for fluoride anions, a property that has been extensively studied. The binding strength can be tuned by modifying the organic substituents on the antimony center. For instance, spectrophotometric titrations have been used to quantify the fluoride binding affinities of different stiboranes in THF-water mixtures. nih.gov The introduction of electron-withdrawing groups or strategic placement of hydrogen-bond donors near the antimony center can further augment fluoride receptivity. nih.govnih.gov

Computational and experimental studies on triarylcatecholatostiboranes have shown that both steric and electronic factors, as well as solvation effects, play a crucial role in determining fluoride affinity and the geometry of the resulting anion complex. soton.ac.ukhkust.edu.hk While gas-phase calculations might suggest one isomer is a stronger pnictogen bond donor, solvation effects in solution can reverse this trend, highlighting the importance of the solvent environment in rationalizing Lewis acidity. soton.ac.ukhkust.edu.hk

Table 1: Fluoride Anion Binding Constants for Selected Stiboranes Data obtained from spectrophotometric titrations in a 7/3 vol. THF-water mixture.

CompoundBinding Constant (K) in M⁻¹
2 (electron deficient stiborane)13,500 (±1400)
3 (electron deficient this compound)16,100 (±1100)

Source: nih.gov

Activation of Polar Covalent Bonds by this compound Lewis Acids (e.g., C–F, Si–F)

The potent Lewis acidity of pentavalent antimony centers enables them to activate strong, polar covalent bonds. A notable example is the reactivity of the monomeric stibine oxide, Mes₃SbO, which possesses an unperturbed, highly polarized stiboryl (Sb=O) group. This species can formally add E-Cl (E = Ge, Si, C) bonds across the stiboryl group to form a 5-coordinate this compound. researchgate.net

This biphilic reactivity is potent enough to activate even the challenging C–F and Si–F bonds. researchgate.netwikipedia.org For example, Mes₃SbO reacts cleanly with triethylsilyl fluoride (SiEt₃F) at room temperature to form Mes₃Sb(OSiEt₃)F. wikipedia.org This reaction is not driven by the Lewis acidity of the antimony atom alone; it is significantly aided by the stabilization of the resulting silylium-like unit through binding to the Lewis basic oxygen atom of the stiboryl group. wikipedia.org Similarly, the C–F bond in C(p-MeOPh)₃F is also activated by Mes₃SbO. researchgate.net This ability to activate strong bonds highlights the potential of these compounds in small-molecule activation and catalysis. wikipedia.org

Coordination Chemistry of Stiboranes as Ligands

While trivalent organoantimony compounds (stibines) are well-known L-type ligands in coordination chemistry, pentavalent stiboranes exhibit more complex behavior. The antimony(V) center is typically Lewis acidic, functioning as a σ-acceptor or "Z-type" ligand. This interaction, often termed a pnictogen bond, involves the donation of electron density from a transition metal to the Lewis acidic this compound moiety.

This compound Complexes with Transition Metals (e.g., Gold, Rhenium)

The coordination chemistry of stiboranes has been most notably explored with gold. nih.govmdpi.comsoton.ac.ukhkust.edu.hk In these systems, a this compound functionality is incorporated into a larger ligand that also contains a traditional donor site, such as a phosphine (B1218219) or an N-heterocyclic carbene, which binds to the gold center. The this compound is typically generated by oxidizing a precursor stibine complex with an agent like o-chloranil. nih.govhkust.edu.hk

Structural analyses of these gold complexes reveal a long-range, donor-acceptor interaction between the gold and antimony centers. nih.gov For example, in a carbene-stiborane-gold complex, the Au–Sb distances were found to be 3.3014(6) Å and 3.4164(3) Å, which are longer than typical covalent bonds but within the sum of the van der Waals radii, indicating a significant pnictogen bonding interaction. nih.gov In some cationic bis(phosphino)gold this compound complexes, the Au-Sb bond distance is shorter, around 2.8608(5) Å. hkust.edu.hk This Au → Sb interaction depletes electron density from the gold center, enhancing its electrophilic character. hkust.edu.hk

While the coordination chemistry of stiboranes with gold is well-documented, specific examples of this compound ligands coordinated to rhenium were not prominent in the surveyed literature, which more commonly describes rhenium complexes with boron-hydride or other traditional ligands. soton.ac.uk

Ambiphilic Character of Antimony Centers in this compound Derivatives

The antimony center in this compound derivatives can exhibit ambiphilic, or biphilic, character, acting as both a Lewis acid and, in concert with its substituents, a Lewis base. The Sb(V) atom itself is a potent Lewis acid, capable of forming pnictogen bonds. wikipedia.org

Organic Transformations Mediated by this compound Reagents

The unique electronic properties of stiboranes, particularly their strong Lewis acidity, have been harnessed to mediate and catalyze organic transformations. This compound-containing ligands can modulate the reactivity of transition metal centers to which they are coordinated.

The intramolecular pnictogen bond in gold-stiborane complexes serves as an effective activator for the gold center, enhancing its catalytic performance. mdpi.comsoton.ac.uk These complexes have proven to be effective catalysts for several organic reactions. For instance, a carbene-gold complex featuring a pendant this compound shows enhanced activity in the cyclization of N-propargyl-4-fluorobenzamide compared to its stibine precursor. nih.gov

Similarly, cationic bis(phosphino)gold this compound complexes catalyze the hydroamination of phenylacetylene with anilines and the cyclization of N-(prop-2-yn-1-yl)benzamide. hkust.edu.hk The catalytic enhancement is attributed to the Lewis acidic this compound unit activating the gold center, often by interacting with an ancillary ligand like chloride, which makes the gold atom more electrophilic and thus a better catalyst for activating alkynes. soton.ac.uk

Aza-Wittig Type Reactions Involving Iminopnictoranes

The Aza-Wittig reaction, a powerful tool in organic synthesis for the formation of imines from carbonyl compounds, traditionally utilizes iminophosphoranes. mdpi.comwikipedia.org The reaction mechanism is analogous to the conventional Wittig reaction, involving the reaction of an aza-ylide with a carbonyl group. mdpi.comwikipedia.org While the phosphorus-based version of this reaction is well-established, the reactivity of the heavier pnictogen analogues, including iminostiboranes (the antimony equivalent of iminophosphoranes), is less explored.

Theoretical studies have been conducted to compare the Aza-Wittig reaction favorability across the pnictogen group (P, As, Sb, Bi). A computational study by Koketsu and colleagues on the reaction of iminopnictoranes (H₃P=NH, H₃As=NH, H₃Sb=NH, and H₃Bi=NH) with formaldehyde (B43269) indicated that the reaction is thermodynamically more favorable for phosphorus compared to arsenic, antimony, and bismuth. mdpi.com This suggests that the antimony-based Aza-Wittig reaction may be less efficient than its well-known phosphorus counterpart.

The proposed mechanism for the Aza-Wittig reaction involving iminophosphoranes proceeds through a [2+2] cycloaddition to form an oxazaphosphetidine intermediate, which then undergoes cycloreversion to yield the imine and phosphine oxide. mdpi.com It is presumed that iminostiboranes would follow a similar mechanistic pathway.

Pnictogen (M) in H₃M=NHReaction FavorabilityReference
Phosphorus (P)Most Favorable mdpi.com
Arsenic (As)Less Favorable than P mdpi.com
Antimony (Sb)Less Favorable than P mdpi.com
Bismuth (Bi)Less Favorable than P mdpi.com

Despite these theoretical insights, there is a notable scarcity of experimental studies on the Aza-Wittig type reactions involving well-characterized organoantimony(V) iminostiboranes. The synthesis and isolation of stable iminostiboranes present a significant challenge, which has limited the exploration of their reactivity in such transformations. Consequently, the practical utility of iminostiboranes in Aza-Wittig type reactions for the synthesis of nitrogen-containing compounds remains an underdeveloped area of research.

Cycloaddition Reactions and Heterocycle Synthesis

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds, including a wide variety of heterocycles. nih.gov These reactions, such as [3+2] and [2+2] cycloadditions, are powerful tools for creating five- and four-membered rings, respectively. While the use of various organometallic and organocatalysts in these transformations is well-documented, the application of organoantimony(V) stiboranes in cycloaddition reactions for heterocycle synthesis is not extensively reported in the scientific literature.

The potential for stiboranes to participate in cycloaddition reactions can be inferred from the reactivity of related main-group compounds. For instance, cycloadditions involving borane-catalyzed systems have been explored for the synthesis of carbo- and heterocyclic molecules. digitellinc.com However, direct analogues involving stiboranes as either the catalyst or a reactant in the formation of heterocycles through cycloaddition are not prevalent.

The lack of reported examples may be attributed to several factors, including the unique electronic properties and reactivity of the antimony center, as well as potential challenges in synthesizing stable and reactive this compound precursors suitable for these transformations. Further research is needed to explore the potential of organoantimony(V) stiboranes as reagents or catalysts in cycloaddition reactions for the efficient synthesis of heterocyclic frameworks.

Oxo Transfer Reactions

Organoantimony(V) compounds, particularly those containing an antimony-oxygen bond, exhibit reactivity in oxo transfer reactions. Stiboranes can act as gentle oxidants, for example, in the conversion of thiols to disulfides. wikipedia.org This reactivity is centered around the stiboryl group (Sb=O or Sb⁺-O⁻), which is analogous to the well-studied phosphine oxides.

Monomeric stibine oxides, which can be considered a class of stiboranes, have been isolated and their reactivity in oxygen atom transfer has been demonstrated. nih.gov The polarity of the Sb-O bond, which is more pronounced compared to lighter pnictogen oxides, is a key factor in this reactivity. nih.gov The isolation of sterically protected monomeric stibine oxides has allowed for the direct investigation of the stiboryl group's chemistry. For instance, Dipp₃SbO (where Dipp = 2,6-diisopropylphenyl) has been shown to engage in O-atom transfer reactions. nih.gov

An example of this reactivity is the reaction of a monomeric stibine oxide with BF₃·OEt₂, which results in the cleavage of the Sb-O bond and the formation of a difluorothis compound, effectively transferring the oxygen atom to the boron center. nih.gov This transformation highlights the potential of stiboranes with an oxygen ligand to act as oxygen atom donors.

This compound ReactantSubstrateProduct(s)Reaction TypeReference
Dipp₃SbOBF₃·OEt₂trans-SbF₂Dipp₃Oxygen Atom Transfer nih.gov
Stiboranes (general)ThiolsDisulfidesOxidation wikipedia.org

The mechanism of these oxo transfer reactions can vary. In some cases, it may proceed through a direct oxygen atom transfer, while in others, an electron transfer mechanism might be involved, particularly in the presence of acids which can enhance the electrophilicity of the metal-oxo unit. rsc.org

Hydrolytic Stability and Decomposition Pathways of Stiboranes

The hydrolytic stability of organoantimony(V) stiboranes is highly dependent on the nature of the organic and inorganic ligands attached to the antimony center. While some stiboranes exhibit considerable stability in the presence of air and moisture, others are extremely sensitive to hydrolysis. wikipedia.orguu.nl

For instance, catecholatostiboranes have been reported to be water-tolerant, which is a valuable property for their application as Lewis acids in aqueous media. nih.gov This stability can be attributed to the chelation effect of the catecholate ligand, which protects the antimony center from nucleophilic attack by water.

In contrast, many pentacoordinate organoantimony(V) compounds with alkoxy or acetoxy ligands are highly susceptible to hydrolysis. Dialkylantimony(V) trialkoxides and triacetates, for example, rapidly hydrolyze in the presence of moist air. uu.nl The hydrolysis of trialkoxodialkylantimony compounds, R₂Sb(OR')₃, proceeds quantitatively to form hydroxo(oxo)dialkylantimony compounds, R₂Sb(O)OH. uu.nl These decomposition products are reported to be colorless solids with high thermal stability. uu.nl

The decomposition pathway for these moisture-sensitive stiboranes involves the cleavage of the antimony-ligand bond by water molecules. In the case of Me₂Sb(OAc)₃, hydrolysis can lead to the formation of acetic acid, indicating the breakdown of the compound. uu.nl

This compound ClassHydrolytic StabilityDecomposition ProductsReference
CatecholatostiboranesGenerally water-tolerant- nih.gov
Dialkylantimony(V) trialkoxidesExtremely sensitiveR₂Sb(O)OH uu.nl
Dialkylantimony(V) triacetatesExtremely sensitiveAcetic acid, among others uu.nl

The stability of the Sb-C bond towards hydrolysis is also a critical factor. While specific quantitative data on the hydrolysis rates of various stiboranes are not extensively compiled, the qualitative observations from synthetic and reactivity studies provide a general understanding of their stability in aqueous environments. The presence of bulky organic groups on the antimony atom can also contribute to increased hydrolytic stability by sterically hindering the approach of water molecules.

Advanced Topics in Stiborane Chemistry

Stiboranes in Supramolecular Chemistry and Molecular Recognition

Stiboranes, particularly organoantimony(V) compounds, exhibit properties that make them relevant in the field of supramolecular chemistry, especially concerning molecular recognition and anion binding. The inherent Lewis acidic character of antimony, which is enhanced in its pentavalent state and can be tuned by the introduction of organic substituents, plays a crucial role in these interactions. This tunable Lewis acidity allows stiborane derivatives to act as receptors for various species, particularly anions.

Applications of antimony-based Lewis acids in anion sensing in aqueous media highlight the advantageous attributes of antimony as a central element for such purposes. Research in anion receptor chemistry involves designing molecules that can specifically recognize and bind to negatively charged species, with applications ranging from organocatalysis via hydrogen-bonding interactions to anion separation and sensing. While the broader field of supramolecular chemistry encompasses various non-covalent interactions like hydrogen bonding, metal coordination, and van der Waals forces for molecular recognition and self-assembly, stiboranes contribute through their Lewis acidity and potential for specific interactions with guest molecules. Studies have shown the formation of chelate complexes where ligands coordinate to the antimony atom, and intermolecular interactions can supplement the coordination sphere, sometimes leading to higher coordination numbers in the solid state. This ability to engage in specific interactions and modify their coordination environment underscores their potential in constructing supramolecular architectures and facilitating molecular recognition events.

High-Pressure Chemistry of Antimony Hydrides (e.g., Polyhydride Superconductors)

The high-pressure chemistry of antimony hydrides has emerged as a fascinating area, particularly concerning the discovery of superconductivity in these materials under extreme conditions. Theoretical studies and experimental observations have demonstrated that antimony polyhydrides can exhibit superconducting properties at megabar pressures.

Theoretical predictions indicated that compounds like SbH₄ could be high-temperature superconductors at pressures above 150 GPa, with critical temperatures potentially exceeding 100 K. Experimental work has since confirmed superconductivity in antimony polyhydride samples synthesized at high pressure and high temperature using techniques like the diamond anvil cell. A superconducting transition with a critical temperature (Tc) of 116 K at 184 GPa has been experimentally observed in antimony polyhydrides. This places antimony polyhydride superconductors among those with notably high critical temperatures, second only to sulfur hydride among polyhydrides of main group elements (Groups IIIA to VIIA).

Theoretical investigations have also explored the stability of different antimony hydride stoichiometries under pressure. SbH₄ with P6₃/mmc symmetry has been predicted to be energetically stable within the pressure range of 127-300 GPa and is described as a metallic phase exhibiting a coexistence of covalent and ionic bonds. The predicted high Tc in SbH₄ is closely related to soft modes in its low-frequency optical branches, contributing significantly to the electron-phonon coupling strength. The experimental realization of superconductivity in antimony polyhydrides at accessible high pressures validates theoretical predictions and encourages further research into the high-pressure behavior of Group 15 hydrides.

Comparative Studies with Other Heavy Pnictogen Hydrides and Organopnictogens

Comparing the properties of stiboranes and other antimony compounds with those of other heavy pnictogen hydrides (arsine, bismuthine) and organopnictogens provides valuable insights into the periodic trends and the influence of the central pnictogen atom.

Stability and Reactivity Trends Down Group 15

The simple pnictogen hydrides with the formula EH₃ (E = N, P, As, Sb, Bi) show distinct trends in stability and reactivity as one moves down Group 15. The thermal stability of these hydrides decreases significantly from ammonia (B1221849) (NH₃) to bismuthine (B104622) (BiH₃). Arsine (AsH₃) decomposes at 250-300 °C, stibine (B1205547) (SbH₃) decomposes at room temperature, and bismuthine (BiH₃) decomposes above -45 °C. This decreasing stability is reflected in their standard enthalpies of formation.

Consequently, the reducing character of the hydrides increases down the group. While ammonia is only a mild reducing agent, bismuthine is the strongest among the Group 15 hydrides. Reactivity of the Group 15 elements generally decreases down the group. Arsine and stibine are easily oxidized.

Structural and Electronic Differences Across Pnictorane Series

The pnictogen trihydrides (EH₃) adopt a pyramidal molecular structure. As the size of the central pnictogen atom increases down the group, the M-H bond lengths increase. Concurrently, the H-M-H bond angle decreases slightly down the group, from 107.8° in ammonia to 90.48° in bismuthine.

In the realm of organopnictogen(V) compounds, often referred to as pnictoranes, structural and electronic differences are also evident across the series (P, As, Sb, Bi). Comparative studies involving organopnictoranes, such as (acylimino)pnictoranes and triaryl(sulfonylimino)pnictoranes, have explored these differences. For instance, in (acylimino)triaryl-λ⁵-bismuthanes, the Bi=N bond has been described as having a highly polarized single-bond character, attributed to the differences in orbital size and electronegativity between bismuth and nitrogen. This suggests that the nature of bonding and electron distribution in pnictoranes varies depending on the central pnictogen atom, influencing their reactivity and properties. Studies on this compound complexes have also indicated the presence of polar shared bonds between antimony and coordinating atoms like oxygen. These structural and electronic variations across the pnictorane series contribute to their distinct chemical behaviors and applications.

Potential Directions and Emerging Research Avenues in Stiborane Research

Novel Synthetic Strategies for Elusive Stiborane Frameworks

The synthesis of this compound frameworks, particularly those with complex or highly substituted structures, remains an active area of research. Traditional methods for preparing organoantimony compounds often involve the reaction of antimony halides with organometallic reagents. However, the inherent reactivity and sensitivity of some stiboranes necessitate the development of milder, more controlled synthetic strategies.

Recent work has explored the synthesis of novel antimony(III) compounds through reactions of Sb(OEt)3 with organic ligands containing O, E, O-donor sets (where E can be N, NMe, O, S, Se, Te). These reactions yield chelate complexes where the ligand coordinates in a tridentate fashion to the antimony atom. researchgate.net Dimer formation in the solid state can lead to pentacoordination at the antimony center. researchgate.net

Another approach involves the preparation of peri-substituted acenaphthene (B1664957) phosphorus-antimony compounds, including this compound derivatives. mdpi.com For example, a dichloro(p-tolyl)stibine precursor was synthesized from tris(p-tolyl)stibine (B1656731) and antimony(III) chloride. mdpi.com Subsequent reactions involving organolithium precursors or chlorination were used to access the desired Sb(III) and Sb(V) compounds. mdpi.com These synthetic efforts aim to create frameworks where intramolecular donor-acceptor interactions, such as P→Sb interactions, can be studied, influencing the Lewis acidity of the antimony center. mdpi.com

The in situ generation of this compound analogues has also been reported, particularly for less stable iminopnictoranes. For instance, (tropon-2-ylimino)this compound derivatives have been generated in situ due to their moisture sensitivity, allowing for their study and reaction with various organic molecules. rsc.org

Exploitation of this compound Reactivity in Sustainable Chemical Processes

The potential of this compound chemistry in sustainable processes is being explored, although research in this specific area appears less extensive compared to other applications like catalysis. Utilizing antimony derivatives in traditional chemical industries, such as for flame retardancy and improving semiconductor performance, is a current application. researchgate.net However, the catalytic reactions of antimony derivatives with organic compounds beyond material modification are less studied, and the mechanisms in organic synthesis are still being elucidated. researchgate.net

Lewis acidic antimony compounds are being investigated as catalysts, which can contribute to more efficient and potentially sustainable transformations by lowering energy barriers and reducing waste. researchgate.net The development of water-tolerant Lewis acidic stiboranes is particularly relevant for sustainable chemistry, enabling reactions in aqueous media and potentially reducing the need for organic solvents. researchgate.netrsc.org

Stiboranes in Advanced Materials Science (excluding direct human applications)

Stiboranes and their derivatives are finding applications in advanced materials science, primarily through the incorporation of antimony into various materials to tune their properties. Current research and applications often focus on material modification. researchgate.net

Examples include utilizing antimony or its derivatives in thin layers in photonic nanomaterials to enhance electronic conductivity, which can improve the performance of these materials in photoelectrochemical catalysis for the degradation of organic matter in wastewater. researchgate.net This highlights the role of stiboranes in developing materials for environmental remediation.

The Lewis acidity of antimony compounds can be leveraged in the design of materials for sensing applications. researchgate.net Fluorinated stiboranes, with their strong Lewis acidity, have shown potential in molecular sensing, for example, in the colorimetric detection of formaldehyde (B43269) in aqueous mixtures. rsc.org

While the direct use of stiboranes in bulk materials is an area of potential, current applications often involve their incorporation as components or dopants to impart specific functionalities, such as enhanced conductivity or Lewis acidity, within a material matrix.

Development of this compound-Based Catalytic Systems for Complex Transformations

The development of this compound-based catalytic systems is a significant area of emerging research. Antimony compounds can act as both Lewis acids and Lewis bases, making them versatile in catalysis. researchgate.net The Lewis acidity of antimony can be enhanced by introducing electron-withdrawing ligands. researchgate.net

Research is exploring the use of Lewis acidic antimony compounds as catalysts in various organic transformations. researchgate.net For instance, fluorinated stiboranes have demonstrated strong Lewis acidity, comparable to that of B(C6F5)3, and have been applied in reactions such as the complexation of formaldehyde. rsc.org

Metal complexes featuring this compound ligands are also being investigated for their catalytic activity. Studies on carbene-stiborane-gold complexes have shown that the this compound moiety, acting as a σ-acceptor, can influence the reactivity of the metal center and enhance catalytic activity in reactions like the cyclization of N-propargyl-4-fluorobenzamide. researchgate.netacs.orgacs.org The oxidation state of the antimony center in such complexes has been shown to correlate with catalytic properties. acs.org

Pnictogen bonding, where the antimony center acts as a σ-acidic pnictogen bond donor, is a key interaction being explored in this compound catalysis. chinesechemsoc.orgchinesechemsoc.orgunige.ch σ-acidic catecholatothis compound catalysts with strengthened pnictogen bonds have shown increased catalytic activity in solution. chinesechemsoc.orgchinesechemsoc.org These studies involve the synthesis of new this compound catalysts with bioinspired catecholates and the investigation of their performance in reactions like transfer hydrogenation. chinesechemsoc.org

The design of bimetallic organoantimony catalysts with multiple Lewis/Brønsted acidic/basic sites is another avenue being pursued to achieve high catalytic efficiency in complex reactions like the diastereoselective direct Mannich reaction. researchgate.net

Research findings highlight the influence of ligand design on the Lewis acidity and catalytic performance of stiboranes. researchgate.net Electron-withdrawing ligands increase the Lewis acidity of the antimony center. researchgate.net

Here is a representation of some catalytic reactions involving this compound derivatives discussed in the search results:

Reaction TypeThis compound/Antimony Species UsedKey Outcome / ObservationSource
Formaldehyde ComplexationFluorinated this compound (e.g., Sb(C6F5)3(O2C6Cl4))Potent Lewis acidity, complexation of formaldehyde in aqueous solutions. researchgate.netrsc.org
Cyclization of N-propargyl-4-fluorobenzamideCarbene-stiborane-gold complexesEnhanced catalytic activity influenced by Au→Sb pnictogen bond and Sb oxidation state. researchgate.netacs.orgacs.org
Transfer Hydrogenationσ-acidic catecholatothis compound catalystsIncreased catalytic activity in solution compared to stibines. chinesechemsoc.orgchinesechemsoc.org
Diastereoselective Direct Mannich reactionBimetallic organoantimony catalystHigh catalytic efficiency, facile separation. researchgate.net
Reduction of quinoline (B57606) by Hantzsch esterBicationic antimony derivativesHigher catalytic efficiency compared to phosphonium (B103445) ions. researchgate.net
Cycloisomerizations of propargylamides and ynoic acidsGold complexes with pendent antimony functionality (oxidized to this compound)Moderate enhancement of catalysis when antimony is in the +5 state. acs.org

(Note: This table is a static representation. In an interactive format, users might be able to filter by reaction type or catalyst.)

Conclusion

Summary of Key Contributions to Stiborane Research

Research into stiboranes, particularly organoantimony(V) compounds, has significantly advanced the understanding of main group Lewis acidity and its applications. A key contribution has been the demonstration that oxidizing stibines (Sb(III)) to stiboranes (Sb(V)) enhances their Lewis acidic properties, primarily through the deepening of σ-holes and lowering of σ*-orbital energies rsc.orgnih.gov. This increased Lewis acidity in stiboranes has been successfully leveraged for various applications, notably in halide anion capture and sensing rsc.org. Studies have shown that organoantimony Lewis acids, including stiboranes, exhibit favorable attributes for anion sensing, even in aqueous media, a challenging environment due to water's competitive nature and the high hydration energies of anions researchgate.netacs.org.

Specific research highlights include the synthesis and characterization of fluorinated stiboranes, such as Sb(C₆F₅)₃(O₂C₆Cl₄), which exhibit Lewis acidity comparable to highly electrophilic boranes like B(C₆F₅)₃ while demonstrating greater tolerance to air and moisture rsc.orgrsc.org. The development of ambiphilic phosphino-stiborane derivatives, where both phosphine (B1218219) and this compound units are present, has shown unique reactivity, including the complexation and colorimetric sensing of formaldehyde (B43269) in aqueous mixtures rsc.orgrsc.orgnih.gov. These systems, stabilized by intramolecular P→Sb interactions, are remarkably inert to water but react effectively with substrates like formaldehyde rsc.orgnih.gov.

Furthermore, investigations into peri-substituted phosphine-stiboranes have provided insights into unusual bonding situations and the stabilization of hypervalent, redox-unstable motifs st-andrews.ac.ukresearchgate.netmdpi.com. Structural studies, including X-ray diffraction and computational analyses, have been crucial in understanding the dative P→Sb interactions and how substituent effects influence Lewis acidity and structural features in these compounds st-andrews.ac.ukresearchgate.netmdpi.comacs.orgnih.gov. The Lewis acidity of the antimony center in stiboranes has been identified as a critical factor in their reactivity, as demonstrated in catalytic applications, such as the activation of gold chloride catalysts rsc.org.

The exploration of catecholatostiboranes has also been a significant area, revealing their utility as Lewis acids and providing insights into the factors controlling their properties, such as steric effects around the antimony center influencing anion binding acs.orgchinesechemsoc.org. The ability to tune the Lewis acidity through the introduction of organic substituents and oxidation state changes has expanded the breadth of applications for organoantimony compounds in supramolecular chemistry and catalysis nih.govresearchgate.netacs.org.

Outlook and Future Challenges in this compound Chemistry

Despite the notable progress, the field of this compound chemistry presents several exciting opportunities and challenges for future research. A primary area for development lies in further exploring the catalytic potential of stiboranes. While their Lewis acidity has been demonstrated in some catalytic systems, there is potential to develop new catalytic manifolds that leverage the intrinsic redox reactivity of pnictogens, including antimony, to drive novel organic transformations rsc.orgacs.org.

A significant challenge remains in synthesizing and stabilizing highly reactive this compound species. Although strategies involving steric protection with bulky substituents and the incorporation of polydentate ligands have improved stability, accessing and studying compounds with unquenched reactivity for small molecule activation is an ongoing goal researchgate.netrsc.orgescholarship.org. The inherent lability of some this compound moieties, particularly their susceptibility to hydrolysis, can pose challenges in synthesis and handling, limiting their application in certain environments nih.govacs.org.

Understanding and controlling the subtle interplay of electronic and steric factors that govern the Lewis acidity and reactivity of stiboranes is another crucial area. Continued experimental and computational studies are needed to fully elucidate the nature of bonding, particularly pnictogen bonding, and how it can be modulated for specific applications, such as selective anion binding or activation rsc.orgacs.orgchinesechemsoc.org.

The potential for stiboranes in anion binding, sensing, and transport, particularly in complex media like biological systems or aqueous environments, offers promising avenues for future research nih.govresearchgate.netacs.orgchinesechemsoc.org. Designing this compound-based receptors with enhanced selectivity and sensitivity for target anions, along with developing strategies for their effective transport across membranes, represents a significant challenge with potential implications for chemical biology and environmental remediation researchgate.netacs.orgchinesechemsoc.org.

Exploring the chemistry of stiboranes with different substituents and coordination environments beyond the commonly studied organoantimony(V) derivatives could lead to the discovery of novel structures and reactivities rsc.org. Expanding the synthetic methodologies to access a wider range of this compound architectures, including those with unusual bonding situations or incorporating them into larger molecular frameworks, will be essential for unlocking their full potential rsc.orgescholarship.org.

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